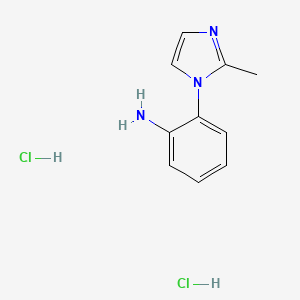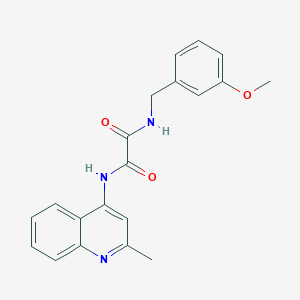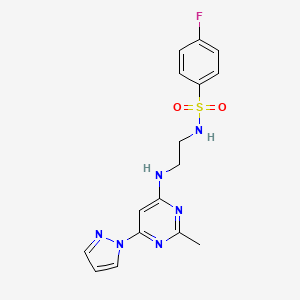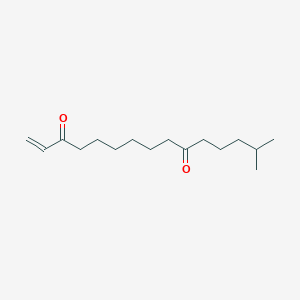![molecular formula C22H17FN4O2S2 B2543376 4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine CAS No. 1115896-57-5](/img/structure/B2543376.png)
4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine is a useful research compound. Its molecular formula is C22H17FN4O2S2 and its molecular weight is 452.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Antimicrobial Compounds
Research has demonstrated the utility of morpholine and piperazine derivatives in the synthesis of compounds with significant antimicrobial properties. For example, the synthesis of 1,2,4-triazole derivatives and their subsequent conversion into Mannich base derivatives using morpholine has been shown to yield compounds with good to moderate antimicrobial activities against a range of microorganisms. This synthesis route showcases the role of morpholine derivatives in creating potent antimicrobial agents (Bektaş et al., 2007; Başoğlu et al., 2013).
Anticancer Activity
The synthesis of thiosemicarbazone derivatives under microwave irradiation, involving morpholine, has led to the discovery of compounds with moderate anticancer activity, particularly against human gastric, lung, and breast cancer cell lines. The most potent compound identified through this research was a morpholino-substituted analogue, which exhibited significant activity against human breast cancer cells, highlighting the potential of morpholine derivatives in cancer therapy (Shi et al., 2016).
Enzyme Inhibition
Novel morpholine-linked thiazoles have been synthesized and evaluated as potential inhibitors of acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. This research found that certain thiazole derivatives linked to chromene units demonstrated significant enzyme inhibition, comparable to donepezil, a standard drug used in Alzheimer's disease management. This suggests the valuable application of morpholine derivatives in designing new therapeutic agents for neurodegenerative diseases (Mekky et al., 2021).
Synthesis of Novel Heterocyclic Compounds
The compound has been used in the synthesis of a wide range of heterocyclic compounds, including those with antimicrobial and anticancer properties. These applications showcase the compound's versatility in contributing to the development of new therapeutic agents with potential clinical applications. The ability to synthesize structurally diverse compounds underscores the importance of such chemical entities in drug discovery and development (Patil et al., 2017).
Wirkmechanismus
Target of action
Compounds containing piperazine rings are often found in drugs acting on the central nervous system, including antidepressants and antipsychotics .
Mode of action
Without specific information, it’s hard to detail the exact mode of action of “4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine”. Generally, drugs with these moieties might interact with their targets (such as receptors or enzymes) to modulate their activity .
Biochemical pathways
Based on its structure, it might be involved in neurological or psychological pathways .
Pharmacokinetics
Generally, the presence of a tetrahydrofuran ring can improve the solubility and bioavailability of a compound .
Result of action
Without specific studies, it’s hard to predict the exact molecular and cellular effects of “this compound”. Based on its structural components, it might have potential neurological effects .
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S2/c1-13-20(31-21(24-13)14-7-3-2-4-8-14)17-11-18(28)27-22(26-17)30-12-19(29)25-16-10-6-5-9-15(16)23/h2-11H,12H2,1H3,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMCTHJGZAMBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine](/img/structure/B2543294.png)
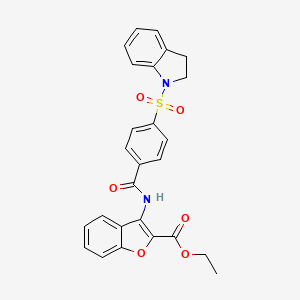
![methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2543299.png)
![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2543300.png)
![N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2543301.png)



![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2543307.png)
